molecular formula C28H32N4O2S B2439663 N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476440-45-6

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2439663
CAS No.: 476440-45-6
M. Wt: 488.65
InChI Key: QBOPZCPHTMEZSY-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, an adamantane core, and a benzylsulfanyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the adamantane core is incorporated via a coupling reaction. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted phenyl derivatives.

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the adamantane core provides structural stability. The benzylsulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A simpler aromatic compound with hydroxyl and methyl groups.

    Benzyl alcohol: Contains a benzyl group similar to the benzylsulfanyl group in the target compound.

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a triazole ring, adamantane core, and benzylsulfanyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

N-{[5-(benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly through its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The compound's structure includes an adamantane core, which enhances its stability and lipophilicity, making it suitable for biological applications. The presence of the triazole ring contributes to its pharmacological properties, as triazoles are recognized for their antifungal and antimicrobial activities.

Property Value
Molecular Formula C28H32N4O2S
CAS Number 476440-45-6
Molecular Weight 484.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in various biochemical pathways. For instance, studies have shown that compounds with triazole structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX-1 and COX-2, which are key targets in anti-inflammatory drug development.
  • Antimicrobial Activity : Triazole derivatives often exhibit broad-spectrum antimicrobial properties, potentially effective against both bacterial and fungal infections.

Biological Activity Studies

Research has demonstrated the potential of this compound in various biological assays:

In Vitro Studies

  • Anticancer Activity : In vitro studies have evaluated the compound's efficacy against cancer cell lines. For example, derivatives of triazoles have shown significant cytotoxic effects against human colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : The compound has been assessed for its antibacterial properties against Gram-positive and Gram-negative bacteria and fungi such as Candida albicans. Results indicated a strong inhibitory effect on bacterial growth .

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory effects of related compounds. For instance, derivatives containing adamantane and triazole structures have shown comparable anti-inflammatory activity to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies and Research Findings

Several case studies highlight the biological significance of triazole-containing compounds:

  • A study published in Molecules demonstrated that certain triazole derivatives exhibited high anticancer activity with relative potency exceeding 50% against HCT116 cells .
  • Another investigation into the anti-inflammatory properties of similar compounds revealed effective inhibition of COX enzymes with varying degrees of potency across different derivatives .

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-34-24-10-6-5-9-23(24)32-25(30-31-27(32)35-18-19-7-3-2-4-8-19)17-29-26(33)28-14-20-11-21(15-28)13-22(12-20)16-28/h2-10,20-22H,11-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOPZCPHTMEZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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